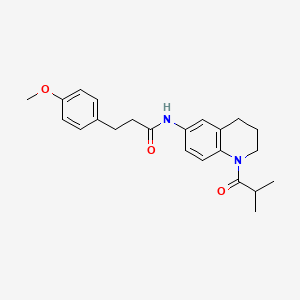![molecular formula C6H4BrF3N2OS2 B11262122 N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B11262122.png)
N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide is a chemical compound that features a thiazole ring substituted with bromine and a methylsulfanyl group The trifluoroacetamide moiety adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-bromo-3-(methylsulfanyl)-1,2-thiazole with trifluoroacetic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: The thiazole ring can participate in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics.
Chemical Biology: It can serve as a probe for studying biological pathways involving thiazole-containing compounds.
Mechanism of Action
The mechanism of action of N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The trifluoroacetamide group can enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(methylsulfanyl)benzoic acid
- 5-bromo-2-methylsulfanyl-pyrimidin-4-ol
- 5-chloro-2-(methylsulfanyl)benzoic acid
Uniqueness
N-[5-bromo-3-(methylsulfanyl)-1,2-thiazol-4-yl]-2,2,2-trifluoroacetamide is unique due to the combination of the thiazole ring with the trifluoroacetamide group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H4BrF3N2OS2 |
|---|---|
Molecular Weight |
321.1 g/mol |
IUPAC Name |
N-(5-bromo-3-methylsulfanyl-1,2-thiazol-4-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H4BrF3N2OS2/c1-14-4-2(3(7)15-12-4)11-5(13)6(8,9)10/h1H3,(H,11,13) |
InChI Key |
DAALARZERWGOAC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NSC(=C1NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-{[(7-Methyl-4-oxo-1,4-dihydroquinolin-2-YL)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)butanamide](/img/structure/B11262043.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11262046.png)

![N-cyclohexyl-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-methylacetamide](/img/structure/B11262063.png)

![N-(2,3-dimethylphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11262077.png)




![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B11262104.png)

![N1-(3,5-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11262116.png)
![2-Chloro-6-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-YL]benzamide](/img/structure/B11262117.png)
